

# Cumylamine CAS number and molecular weight

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## Compound of Interest

Compound Name: Cumylamine

Cat. No.: B032423

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## An In-depth Technical Guide to Cumylamine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Cumylamine**, also known as 2-phenylpropan-2-amine, is a primary amine of significant interest in organic synthesis and pharmaceutical development. Its unique structural features, including a bulky cumyl group, make it a valuable chiral resolving agent and a precursor in the synthesis of various biologically active molecules and specialized polymers. This technical guide provides a comprehensive overview of **cumylamine**, including its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, and its applications in drug discovery and materials science.

### Chemical and Physical Properties

**Cumylamine** is a colorless to pale yellow liquid with a characteristic amine odor. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	585-32-0	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	[1][2][3]
Molecular Weight	135.21 g/mol	[1][2][3]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	197 °C	[2][3]
Density	0.94 g/cm <sup>3</sup>	[2][3]
Solubility	Insoluble in water; Soluble in organic solvents like chloroform and methanol.	[2][3]
pKa	9.36 ± 0.10 (Predicted)	[2]

## Synthesis of Cumylamine

A common and effective method for the synthesis of **cumylamine** is the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.

### Synthesis via Ritter Reaction from 2-Phenyl-2-propanol

This protocol describes the synthesis of **cumylamine** from 2-phenyl-2-propanol and chloroacetonitrile, followed by the cleavage of the intermediate chloroacetamide.

Experimental Protocol:

Step 1: Synthesis of N-(2-phenylpropan-2-yl)-2-chloroacetamide

- In a well-ventilated fume hood, dissolve 2-phenyl-2-propanol (1 equivalent) in chloroacetonitrile (1.5 equivalents).
- Slowly add concentrated sulfuric acid (2 equivalents) to the mixture while maintaining the temperature below 20°C using an ice bath.
- Stir the reaction mixture at room temperature for 12 hours.

- Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-phenylpropan-2-yl)-2-chloroacetamide.
- Purify the crude product by recrystallization or column chromatography.

#### Step 2: Cleavage of the Chloroacetyl Group

- Reflux the purified N-(2-phenylpropan-2-yl)-2-chloroacetamide (1 equivalent) with thiourea (1.2 equivalents) in a 5:1 mixture of ethanol and acetic acid for 10 hours.
- After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
- Extract the product with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting **cumylamine** by distillation.

## Key Applications and Experimental Protocols

**Cumylamine**'s utility spans various areas of organic synthesis, from its role as a chiral resolving agent to its use as a building block in the synthesis of complex molecules.

### Chiral Resolution of Racemic Acids

**Cumylamine** is an effective resolving agent for racemic carboxylic acids, such as ibuprofen. The process involves the formation of diastereomeric salts that can be separated by fractional crystallization.

Experimental Protocol: Resolution of Racemic Ibuprofen

- Dissolve racemic ibuprofen (1 equivalent) in a suitable solvent (e.g., methanol).
- Add (S)-(-)-**cumylamine** (0.5 equivalents) to the solution.
- Heat the mixture to reflux to ensure complete salt formation.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to regenerate the enantiomerically enriched ibuprofen.
- The other enantiomer can be recovered from the filtrate by a similar acidification and extraction process.

## Synthesis of Pharmaceutical Intermediates

**Cumylamine** serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of synthetic cannabinoids like CUMYL-PEGACLONE. While a detailed, publicly available synthesis protocol for CUMYL-PEGACLONE from **cumylamine** is not readily found in standard chemical literature, the general synthetic strategy involves the coupling of the **cumylamine** moiety with the core structure of the target molecule.

## Alkylation and Acylation Reactions

As a primary amine, **cumylamine** readily undergoes alkylation and acylation reactions to form more complex derivatives.

General Protocol for N-Alkylation:

- In a round-bottom flask, dissolve **cumylamine** (1 equivalent) and an alkyl halide (1.1 equivalents) in a suitable solvent such as acetonitrile.
- Add a non-nucleophilic base, like diisopropylethylamine (DIPEA) (1.5 equivalents), to scavenge the acid produced during the reaction.

- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
- Purify the product by column chromatography.

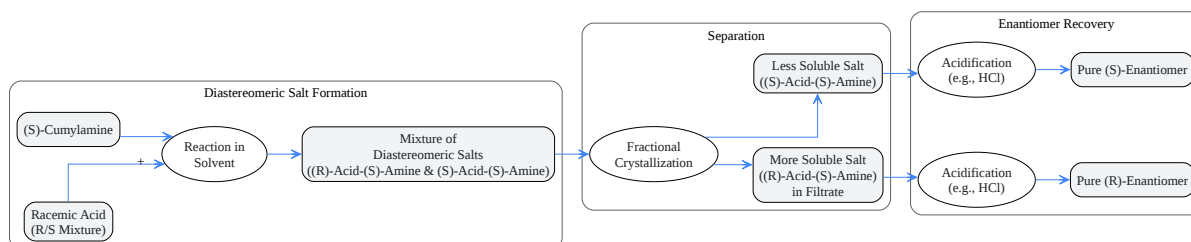
#### General Protocol for N-Acylation:

- Dissolve **cumylamine** (1 equivalent) in a dry, aprotic solvent like dichloromethane (DCM) in a flask under an inert atmosphere.
- Add a base such as triethylamine (1.2 equivalents).
- Cool the solution to 0°C in an ice bath.
- Slowly add an acyl chloride or acid anhydride (1.1 equivalents) to the cooled solution.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide product, which can be further purified by recrystallization or chromatography.

## Visualizing Workflows and Pathways

### General Workflow for Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using **cumylamine**.

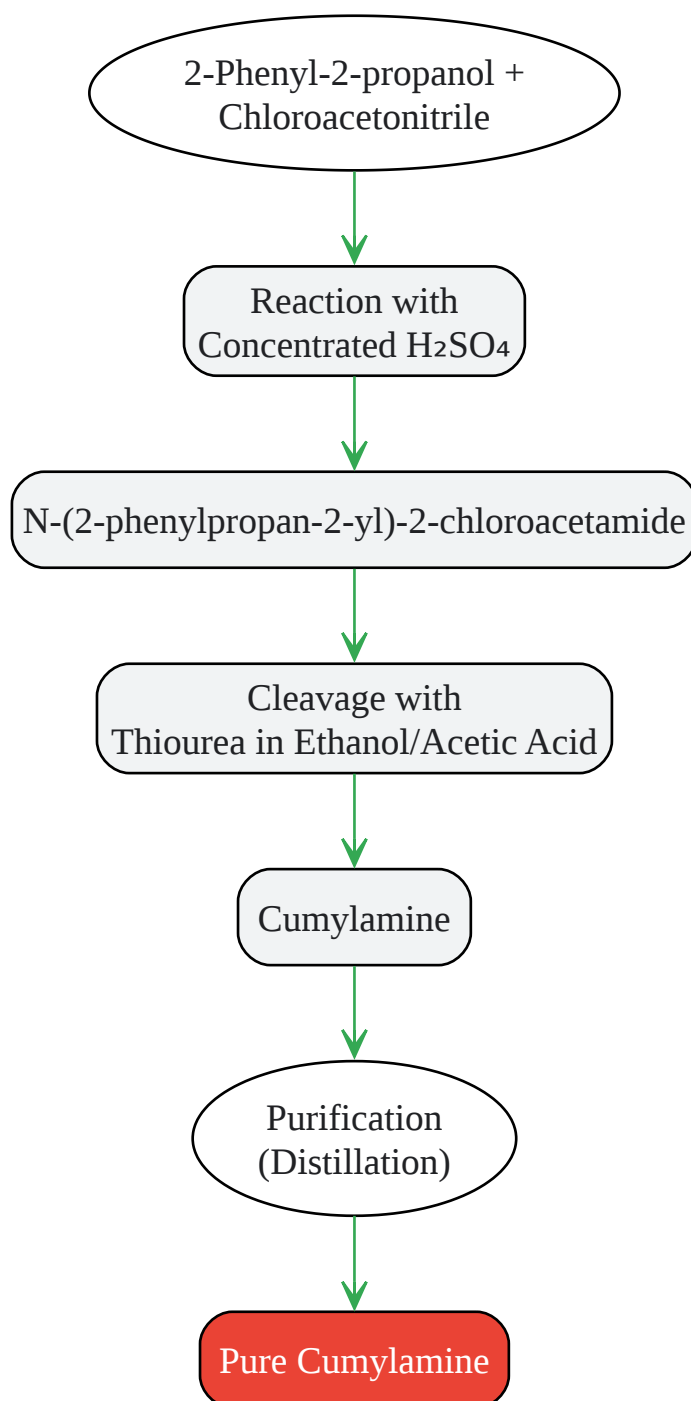


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*Chiral resolution of a racemic acid using **cumylamine**.*

## Ritter Reaction Synthesis Workflow

The following diagram outlines the key steps in the synthesis of **cumylamine** via the Ritter reaction.



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Workflow for the synthesis of **cumylamine** via the Ritter reaction.

## Safety and Handling

**Cumylamine** is a flammable liquid and can cause irritation to the skin, eyes, and respiratory system. It should be handled in a well-ventilated area, and appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Store in a cool, dry place away from heat and incompatible materials.

## Conclusion

**Cumylamine** is a versatile and valuable chemical compound with important applications in both academic research and industrial processes, particularly in the pharmaceutical sector. Its utility as a chiral resolving agent and a synthetic precursor underscores its significance in modern organic chemistry. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this compound.

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